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The core structural features and hydrogen-bonding interactions for two specifically synthesized anilinium-

based triflate salts are summarized in the table below.

Compound Chemical Cation Primary Intermolecular Key Quantitative
Name Formula Type Interactions Data

| N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate [1] | [C10H14NH2+][CF303S—] | Secondary
ammonium ion | Strong N—H---O hydrogen bonds and m—n stacking [1] | * Forms 1D chains via N—H:--
O bonds to triflate anions. ¢ m-m centroid distance: 3.9129 (8) A [1] | | N-Isopropylidene-N,2,4,6-
tetramethylanilinium Trifluoromethanesulfonate [1] | [C13H20N+][CF303S—] | Iminium ion | Weak C—
H---O hydrogen bonds; n—n interactions are highly slipped [1] | « No classical N-H---O bonds (no H on N).
« C-+-O distances: ~3.17-3.38 A. « n—n centroid distance: 4.8937 (8) A [1] |

The relationship between the cation's structure and the resulting supramolecular architecture can be

visualized as follows:
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Experimental Methodology

The comparative data above was generated using a standardized experimental protocol for structural

determination [1]:

e Synthesis:
o Compound 1: Synthesized via direct methylation of 2,4,6-trimethylaniline.
o Compound 2: Synthesized in a two-step reaction involving the formation of a Schiff base
(imine) from 2,4,6-trimethylaniline, followed by methylation with methyl
trifluoromethanesulfonate.
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e Characterization - Single-Crystal X-ray Diffraction (SCXRD):
o Purpose: To unambiguously determine the three-dimensional molecular and supramolecular
structure of the crystalline compounds.

o Key Measurements: The technique provides precise data on:
= Bond lengths and angles.
= Hydrogen-bonding geometries (e.g., D—H:--A distances and angles).
= Intermolecular interaction parameters (e.g., -1t centroid-centroid distances,

interplanar spacing, and ring slippage).

Key Comparative Insights

e Cation Structure Dictates Bonding: The presence or absence of N-H bonds on the ammonium
nitrogen is the primary factor controlling the supramolecular structure. Classical N-H:--O bonds lead
to well-defined chains, while their absence results in weaker, less directional C-H---O interactions [1].

o Triflate Anion is a Versatile Partner: The trifluoromethanesulfonate anion acts as a reliable
hydrogen bond acceptor, primarily through its oxygen atoms. The data indicates that fluorine atoms
are not involved in strong directional interactions in these structures [1].

e Beyond Simple Anilinium: For reference, other anilinium salts with different anions (e.qg., halides,
sulfate, nitrate) also form extensive hydrogen-bonding networks, often based on N-H---anion
interactions, similar to the pattern seen in Compound 1 [2] [3].

Broader Context and Comparisons

While direct side-by-side data for many triflates is scarce, research shows that metal triflates are valued in
catalysis as strong Lewis acids, with their activity influenced by the metal center and counterion properties
[4] [5]. Furthermore, anilinium salts with other anions, such as hydrogen sulfate, are known to form complex
hydrogen-bonded networks with chains and rings, highlighting the general ability of the anilinium group to
direct crystal packing [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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